disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate

Vue d'ensemble

Description

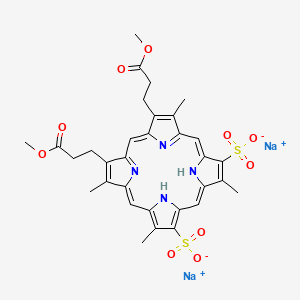

Disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. This particular compound is a derivative of deuteroporphyrin IX, modified to include sulfonate and methoxy groups, which enhance its solubility and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate typically involves several steps:

Starting Material: The synthesis begins with deuteroporphyrin IX, a naturally occurring porphyrin.

Esterification: The methoxy groups are introduced via esterification reactions, where methanol reacts with the carboxylic acid groups of the porphyrin under acidic conditions.

Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include:

Reaction Optimization: Conditions such as temperature, pressure, and reagent concentrations are optimized for maximum yield and purity.

Purification: Techniques like crystallization, chromatography, and recrystallization are employed to purify the final product.

Quality Control: Rigorous quality control measures ensure the compound meets the required specifications for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different porphyrin derivatives.

Reduction: Reduction reactions can modify the porphyrin ring, altering its electronic properties.

Substitution: The sulfonate and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state porphyrins, while reduction can produce reduced porphyrin derivatives with altered electronic properties.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C32H32N4Na2O10S2

- Molecular Weight : Approximately 742.73 g/mol

- CAS Number : 58537-78-3

The compound features multiple functional groups that enhance its solubility and biological activity. Its structure allows for versatile interactions with biomolecules and integration into various applications.

Biological Applications

1. Photodynamic Therapy (PDT)

Deuteroporphyrin IX derivatives have been extensively studied as photosensitizers in PDT. These compounds can absorb light and subsequently produce reactive oxygen species (ROS) that induce cell death in targeted cancer cells. Research indicates that the specific substituents on the porphyrin ring can influence the efficacy of PDT.

Case Study : A study demonstrated that Deuteroporphyrin IX effectively targets tumor cells when activated by specific wavelengths of light, leading to significant tumor reduction in animal models .

2. Drug Delivery Systems

Due to its ability to form complexes with various drugs and biomolecules, this porphyrin derivative can be utilized in drug delivery systems. Its unique properties allow for targeted delivery mechanisms that enhance therapeutic outcomes while minimizing side effects.

Chemical Sensing Applications

Porphyrins are recognized for their ability to function as chemical sensors due to their reversible binding properties and catalytic activity. Disodium; 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate has been explored for:

1. Sensing Environmental Pollutants

This compound can be integrated into sensor arrays for detecting environmental pollutants such as heavy metals and organic compounds. The porphyrin's ability to undergo optical changes upon binding with target analytes enables sensitive detection methods.

Case Study : Research published in ACS Publications highlighted the use of porphyrins in chemical sensors capable of detecting trace amounts of pollutants in complex matrices .

Nanotechnology Applications

The unique properties of disodium; 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate make it an attractive candidate for applications in nanotechnology:

1. Nanocarriers for Drug Delivery

Nanoparticles modified with this porphyrin can serve as carriers for targeted drug delivery systems. The porphyrin's ability to absorb light enhances the activation of therapeutic agents within the nanoparticles.

2. Photothermal Therapy

In addition to PDT, this compound's photothermal properties can be utilized in therapies where localized heating is applied to destroy cancer cells or pathogens.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets such as proteins and enzymes. Its mechanism of action involves:

Binding to Proteins: The porphyrin ring can bind to proteins, altering their structure and function.

Generation of Reactive Oxygen Species (ROS): In photodynamic therapy, the compound generates ROS upon light activation, leading to cell death in targeted cancer cells.

Electron Transfer: Acts as an electron transfer agent in catalytic reactions, facilitating various chemical transformations.

Comparaison Avec Des Composés Similaires

Disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate is unique due to its specific functional groups and solubility properties. Similar compounds include:

Protoporphyrin IX: Lacks the sulfonate and methoxy groups, making it less soluble in water.

Hematoporphyrin: Contains hydroxyl groups instead of methoxy groups, affecting its reactivity and applications.

Uroporphyrin: Features carboxylate groups, which influence its binding properties and biological activity.

These comparisons highlight the distinct characteristics and advantages of this compound in various research and industrial applications.

Activité Biologique

Disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate is a complex porphyrin compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the porphyrin family, characterized by a cyclic structure composed of four pyrrole units interconnected by methine bridges. The presence of sulfonate groups enhances its solubility in aqueous environments, making it suitable for various biological applications.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Chemical Formula | C₃₁H₄₁N₄O₈S₂ |

| Molecular Weight | 685.84 g/mol |

| Solubility | Water-soluble due to sulfonate groups |

| Absorption Spectrum | Typically shows strong absorption in the visible range |

Antioxidant Properties

Research indicates that porphyrins exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively. This activity is critical for protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Several studies have reported that porphyrin derivatives possess antimicrobial properties. The compound's ability to generate reactive oxygen species (ROS) upon light activation suggests potential applications in photodynamic therapy (PDT) for treating bacterial infections.

Anticancer Activity

Porphyrins have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro studies showed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

- Mechanism : The mechanism involves the generation of singlet oxygen upon light activation, leading to cell death.

Table 2: Summary of Biological Activities

| Activity | Findings | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

The biological activity of this compound can be attributed to several mechanisms:

- Photodynamic Mechanism : Upon irradiation with light at specific wavelengths, the compound generates ROS that can damage cellular components.

- DNA Interaction : Studies suggest that porphyrins can intercalate with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

Recent Advances and Future Directions

Recent advancements in nanotechnology have enabled the development of nanoparticle formulations incorporating this porphyrin compound for targeted drug delivery systems. These systems aim to enhance the bioavailability and therapeutic efficacy of the compound while minimizing side effects.

Propriétés

IUPAC Name |

disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O10S2.2Na/c1-15-19(7-9-29(37)45-5)25-14-26-20(8-10-30(38)46-6)16(2)22(34-26)12-27-32(48(42,43)44)18(4)24(36-27)13-28-31(47(39,40)41)17(3)23(35-28)11-21(15)33-25;;/h11-14,35-36H,7-10H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYSLQMGNLZPRW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)S(=O)(=O)[O-])C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585934 | |

| Record name | Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58537-78-3 | |

| Record name | Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.